molecular formula C20H23ClN4 B2850497 3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 890635-95-7

3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2850497
CAS No.: 890635-95-7
M. Wt: 354.88
InChI Key: GNBDHOVYHHUXLM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as a selective kinase inhibitor or interact with translocator proteins .

Comparison with Similar Compounds

Similar compounds in the pyrazolo[1,5-a]pyrimidine class include zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications . The uniqueness of 3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine lies in its specific substituents, which confer distinct pharmacological properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4/c1-13-8-14(2)12-24(11-13)19-9-15(3)23-20-17(10-22-25(19)20)16-6-4-5-7-18(16)21/h4-7,9-10,13-14H,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBDHOVYHHUXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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